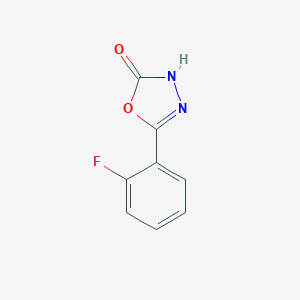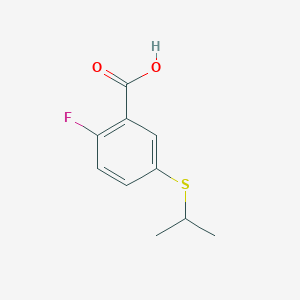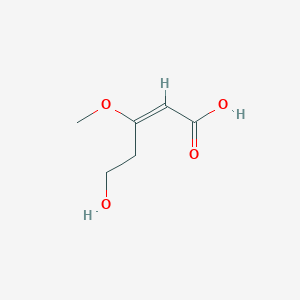
5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Descripción general
Descripción
The compound "5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one" is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and potential applications in various fields of chemistry and pharmacology. The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in the ring. The presence of the fluorophenyl group may influence the electronic properties and reactivity of the compound, potentially enhancing its biological activity or altering its physical and chemical properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was achieved by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, as described in one of the studies . This method demonstrates the potential synthetic routes that could be adapted for the synthesis of "5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is often confirmed using techniques such as NMR, IR, and Mass spectral studies, and in some cases, single-crystal X-ray diffraction studies are employed to determine the precise crystal structure . These techniques would be essential in analyzing the molecular structure of "5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one" to confirm its identity and purity.
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole derivatives can vary depending on the substituents attached to the ring. For example, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole resulted in different products formed on different crystal facets, indicating anisotropic reactivity . This suggests that "5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one" may also exhibit specific reactivity patterns that could be exploited in chemical synthesis or modification.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as their thermal stability, density, and sensitivity to impact and friction, can be characterized using techniques like differential scanning calorimetry (DSC) and standardized impact and friction tests . The presence of fluorine atoms often contributes to the high density and energetic properties of these compounds, which could be relevant for the analysis of "5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one" .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one and its derivatives have shown significant antimicrobial properties. For instance, Parikh and Joshi (2014) synthesized a series of 1,3,4-oxadiazole derivatives, finding that compounds with a higher number of fluorine atoms demonstrated notable potency against various bacterial and fungal strains (Parikh & Joshi, 2014). Additionally, Shi et al. (2000) reported the insecticidal activities of novel 1,3,4-oxadiazole derivatives against armyworms (Shi et al., 2000).
Liquid Crystalline Properties
Zhu et al. (2009) explored the liquid crystalline properties of bent-shaped 1,3,4-oxadiazole-based compounds, discovering that these compounds displayed distinct enantiotropic nematic and smectic A phases, relevant in the field of materials science (Zhu et al., 2009).
Delayed Luminescence and OLED Applications
In the context of organic light-emitting diodes (OLEDs), Cooper et al. (2022) investigated the delayed luminescence in 1,3,4-oxadiazole derivatives, finding their utility in enhancing the external quantum efficiency of OLEDs (Cooper et al., 2022).
Pharmacological Evaluation
Bhat et al. (2016) conducted a pharmacological evaluation of some new 1,3,4-oxadiazole derivatives bearing a 3-chloro-2-fluoro phenyl moiety. They found these compounds to exhibit significant biological activities, including anti-convulsant and anti-inflammatory effects, supported by in silico molecular docking studies (Bhat et al., 2016).
Fluorinated Polymers
Hamciuc et al. (2005) synthesized new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, demonstrating their high thermal stability and potential applications in advanced material science due to their solubility in organic solvents and fluorescence properties (Hamciuc et al., 2005).
Molecular Structure and Spectroscopy
Dhonnar et al. (2021) conducted a detailed DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, analyzing its molecular structure, FT-IR spectra, and HOMO-LUMO investigation, which is crucial for understanding its reactivity and potential applications in various fields (Dhonnar et al., 2021).
Corrosion Inhibition
Kalia et al. (2020) explored the use of oxadiazole derivatives as agents for controlling mild steel dissolution, demonstrating their effectiveness as corrosion inhibitors in industrial applications (Kalia et al., 2020).
Propiedades
IUPAC Name |
5-(2-fluorophenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLMQTZJXSLUBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)O2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647891 | |
| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | |
CAS RN |
1044766-09-7 | |
| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)









![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)

